molecular formula C10H7F3N2S B12340078 2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile

2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B12340078
M. Wt: 244.24 g/mol
InChI Key: IAPMQVANTNMRKL-UHFFFAOYSA-N
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Description

2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent condensation reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . This reaction is carried out under controlled conditions to ensure the formation of the desired pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of a trifluoromethyl group and a sulfanylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H7F3N2S

Molecular Weight

244.24 g/mol

IUPAC Name

2-sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h5H,1-3H2

InChI Key

IAPMQVANTNMRKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=NC(=S)C(=C2C(F)(F)F)C#N)C1

Origin of Product

United States

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